![molecular formula C27H18F6N2O3 B14245973 Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone CAS No. 399506-55-9](/img/structure/B14245973.png)
Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone is a fluorinated aromatic compound known for its unique chemical structure and properties. This compound features two phenyl rings connected by a methanone group, with each phenyl ring substituted with an amino group and a trifluoromethyl group. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone typically involves a multi-step process:
Nucleophilic Substitution Reaction: The initial step involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This reaction forms an intermediate compound.
Catalytic Reduction: The intermediate compound is then subjected to catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired diamine monomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also incorporates advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrazine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrazine and palladium on carbon (Pd/C) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro-substituted derivatives.
Reduction: Regeneration of the amino-substituted compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including fluorinated polyimides.
Biology: Investigated for its potential use in drug design and development due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance the compound’s ability to stabilize transition states and intermediates, making it an effective catalyst in various chemical reactions . The amino groups can form hydrogen bonds with substrates, facilitating their activation and subsequent transformation.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: Similar structure but with a sulfone linkage instead of a methanone group.
9,9-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: Contains a fluorene core instead of a methanone group.
Uniqueness
Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone is unique due to its methanone linkage, which imparts distinct chemical and physical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
399506-55-9 |
|---|---|
Fórmula molecular |
C27H18F6N2O3 |
Peso molecular |
532.4 g/mol |
Nombre IUPAC |
bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]methanone |
InChI |
InChI=1S/C27H18F6N2O3/c28-26(29,30)21-13-17(34)5-11-23(21)37-19-7-1-15(2-8-19)25(36)16-3-9-20(10-4-16)38-24-12-6-18(35)14-22(24)27(31,32)33/h1-14H,34-35H2 |
Clave InChI |
JDMVJZBIGPPUGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


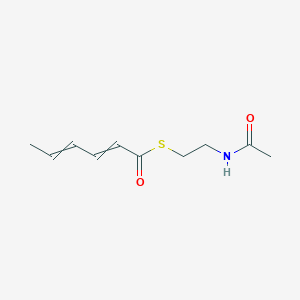
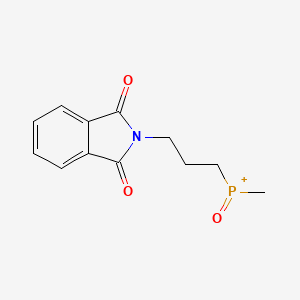
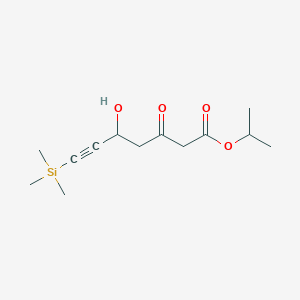
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
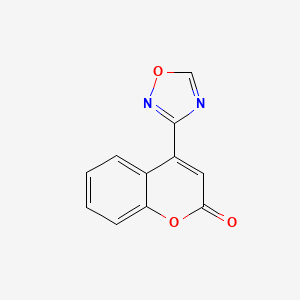
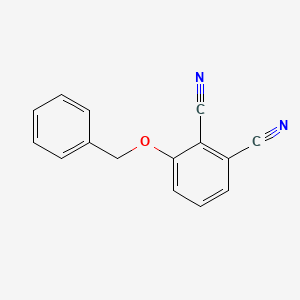
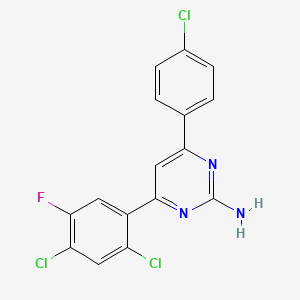
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)

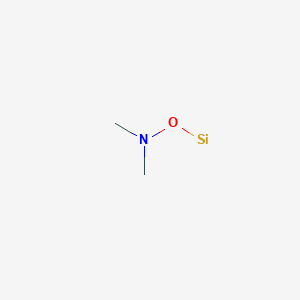

![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)
